7-Fluoronaphthalen-2-ol
Overview
Description
7-Fluoronaphthalen-2-ol is a useful research compound. Its molecular formula is C10H7FO and its molecular weight is 162.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Thermal Expansion Properties
- Thermal Expansion Analysis : The thermal expansion properties of disordered forms of fluoronaphthalene derivatives, like 2-fluoronaphthalene, have been studied using X-ray and neutron diffraction. This research highlights the significance of thermal expansion anisotropy in these compounds (Meresse et al., 1979).
Biological Metabolism Insights
- Fungal Metabolism of Fluoronaphthalene : Research on the metabolism of 1-fluoronaphthalene by Cunninghamella elegans provides insights into how fluoro substituents affect the biological processing of such compounds (Cerniglia et al., 1984).
Synthetic Methodology
- Synthesis of Fluoronaphthalene Derivatives : A practical synthesis of 1-(7-fluoronaphthalen-1-yl)piperazine hydrochloride has been reported, demonstrating the development of safer and more efficient synthetic routes for fluoronaphthalene derivatives (Magano et al., 2008).
- Transition-Metal-Free Synthesis : A novel method for synthesizing fluorinated naphthols, including fluoronaphthalene derivatives, using a transition-metal-free protocol has been developed. This approach offers an efficient conversion of commercially available phenols into fluorine-containing naphthols (Hammann et al., 2014).
Spectroscopy and Chemical Analysis
- Microwave Spectroscopy of Fluoronaphthalene : The microwave spectrum of gaseous 2-fluoronaphthalene has been thoroughly analyzed, contributing to a deeper understanding of the structural properties of such compounds (Bak et al., 1962).
Fluorescence and Sensing Applications
- Enantioselective Fluorescence Sensing : Fluoronaphthalene derivatives have been used in the development of fluorescent probes for enantioselective sensing of carboxylic acids and amino acid derivatives (Wolf et al., 2006).
Chemical Reactivity and Interaction Studies
- Metalation and Regiochemistry : Studies on the metalation of 2-heterosubstituted naphthalenes, including fluoronaphthalene derivatives, provide insights into the factors influencing their chemical reactivity and regiochemistry (Ruzziconi et al., 2010).
Properties
IUPAC Name |
7-fluoronaphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBBZMAQEXJMCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30631402 | |
Record name | 7-Fluoronaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30631402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889884-94-0 | |
Record name | 7-Fluoronaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30631402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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